3-(3-(Methylamino)phenyl)propan-1-ol
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Overview
Description
3-(3-(Methylamino)phenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a colorless to pale yellow liquid with a fishy odor. This compound contains both an alcohol group and a methylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-(Methylamino)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to a temperature range of 60-100°C.
Crystallization: The reaction mixture is concentrated, cooled, and crystallized to obtain this compound hydrochloride.
Reduction: The mixture is then reduced in a solvent under catalytic conditions to obtain a solution of this compound hydrochloride.
pH Adjustment: The pH of the solution is adjusted to 9-14 using liquid alkali.
Extraction and Recrystallization: The solvent is recovered, and the compound is recrystallized using cyclohexane to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylamino)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-(Methylamino)phenyl)propan-2-one or 3-(3-(Methylamino)phenyl)propanoic acid.
Reduction: Formation of 3-(3-(Methylamino)phenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-(Methylamino)phenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-(Methylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-ol: A closely related compound with similar chemical properties.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Another similar compound with a methoxy group instead of a methylamino group.
4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol: A compound with a thiophene ring and naphthol group
Uniqueness
3-(3-(Methylamino)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[3-(methylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-11-10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,11-12H,3,5,7H2,1H3 |
InChI Key |
PCGSZVTZHIQBPK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)CCCO |
Origin of Product |
United States |
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